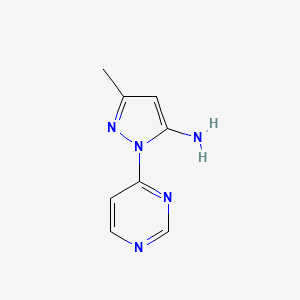

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-pyrimidin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-4-7(9)13(12-6)8-2-3-10-5-11-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLYOIHQAGLTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

- Process: A β-ketonitrile is reacted with hydrazine hydrate under reflux conditions, leading to cyclization and formation of the 5-aminopyrazole core.

- Example: 3-oxo-3-(pyrrol-2-yl)propanenitrile treated with hydrazine hydrate yields 5-amino-3-(pyrrol-2-yl)pyrazole derivatives, demonstrating the feasibility of this approach for substituted pyrazoles.

- Relevance: By analogy, a β-ketonitrile bearing a pyrimidin-4-yl substituent or a precursor that can be converted to such can be used to synthesize 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine.

Cyclization Using Hydrazine and β-Diketones or β-Ketoesters

- Process: 5-Aminopyrazole derivatives are synthesized by condensing hydrazine salts with symmetrical or unsymmetrical diketones or β-ketoesters under acidic or aqueous conditions.

- Example: The reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with diketones under aqueous conditions yields regioselective pyrazolo[1,5-a]pyrimidines, indicating control over regioselectivity and functionalization.

- Implication: Similar cyclizations can be adapted to introduce the pyrimidinyl substituent at the N-1 position.

Incorporation of Pyrimidin-4-yl Substituent

- The pyrimidin-4-yl group can be introduced via nucleophilic substitution or cross-coupling reactions on a preformed pyrazole ring.

- Alternatively, starting materials bearing the pyrimidinyl moiety can be used in the initial condensation step to directly obtain the desired substitution pattern.

Industrial and Patent-Reported Processes

While direct preparation methods for 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine are scarce in open literature, related pyrazole derivatives have been synthesized industrially using improved processes that avoid toxic solvents and harsh reagents:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization of β-ketonitrile with hydrazine derivatives | Reflux in acetic acid or aqueous medium | Avoids toxic solvents like pyridine |

| 2 | Purification by washing with aqueous sodium bicarbonate and water | 50-55°C washing steps | Enhances purity, removes acidic impurities |

| 3 | Crystallization with glacial acetic acid | Cooling from 50°C to 0-5°C | Controls crystal formation and yield |

| 4 | Drying under controlled temperature (40-45°C) | 15-20 hours drying | Ensures removal of solvents and stable solid product |

This process is adapted from a patent describing preparation of related 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives, which can be modified for pyrimidinyl substitution.

Comparative Table of Preparation Approaches

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile (with or without pyrimidinyl) + Hydrazine hydrate | Acidic medium (acetic acid) or aqueous | Reflux, 2-6 hours | Versatile, good yields, regioselective | Requires pure starting materials |

| Cyclization with β-Diketones and Hydrazinopyrazole | Hydrazinopyrazole salts + diketones | Acid catalysis or aqueous | Reflux or heating in DMF | High regioselectivity, aqueous conditions | May produce isomers, requires purification |

| Patent-Reported Industrial Process | β-Ketonitrile derivatives + hydrazine derivatives | Lawesson's reagent (for cyclization), acetic acid | Controlled temperature washing and crystallization | Industrially scalable, avoids toxic solvents | Specific to phenyl derivatives, may require adaptation |

Research Findings and Considerations

- The use of hydrazine hydrate is central to the formation of the pyrazole ring, and the choice of β-ketonitrile or β-diketone dictates substitution patterns.

- Acidic conditions such as acetic acid catalysis facilitate cyclization and improve yields.

- Avoidance of toxic solvents like pyridine is preferred for industrial applications; aqueous or acetic acid media are better alternatives.

- Regioselectivity can be controlled by the choice of starting materials and reaction conditions, as evidenced by selective formation of pyrazolo[1,5-a]pyrimidines in related systems.

- Purification steps involving aqueous washes and crystallization are critical to obtaining high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes such as DNA replication or protein synthesis. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differences:

Key Observations :

- Substituent Bulk: Phenyl groups (e.g., in thienopyrimidine analogs) enhance π-π stacking but reduce solubility compared to methyl groups .

- Heterocycle Diversity: Thieno-fused pyrimidines () improve fluorescence and electronic properties, while thiazole derivatives () favor antimicrobial activity.

- Positional Isomerism : Pyrimidin-4-yl vs. pyrimidin-5-yl substitution alters binding modes in kinase targets .

Physical and Spectral Properties

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: Limited crystallographic data, but analogs like the (R)-tetrahydrofuran derivative () reveal planar pyrimidine-pyrazole systems (dihedral angle = 6.4°) and infinite hydrogen-bonded chains (N–H···N interactions) .

- Thienopyrimidine Analogs: Exhibit twisted conformations (dihedral angle = 75.6°), reducing packing efficiency compared to planar pyrimidine derivatives .

Biological Activity

3-Methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, a compound with the CAS number 1502933-87-0, has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and cell cycle regulation. This article delves into its mechanism of action, pharmacological properties, and potential applications in various fields.

Target of Action

The primary target of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine is Cyclin Dependent Kinase 2 (CDK2), a crucial protein kinase involved in cell cycle regulation. Inhibition of CDK2 disrupts normal cell cycle progression, leading to cell growth arrest and apoptosis in cancer cells.

Mode of Action

The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression. This action results in significant alterations in cellular proliferation dynamics.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine exhibits favorable pharmacokinetic properties, suggesting good oral bioavailability and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT29) .

- Mechanism of Action : It induces apoptosis through CDK2 inhibition, leading to G1 or G2/M phase cell cycle arrest. This mechanism is critical for its effectiveness as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine has been investigated for its antimicrobial effects against various bacterial and fungal strains. Preliminary findings suggest that it may function as an effective antimicrobial agent due to its structural characteristics that allow interaction with microbial enzymes.

Case Studies

Several studies have documented the biological activity of this compound:

- In Vitro Studies : A study conducted by researchers evaluated the cytotoxic effects of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine on multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 0.5 to 10 µM across different cell types .

- Animal Models : In vivo studies using murine models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models of breast and colon cancers, further supporting its potential as a therapeutic agent .

Synthesis

The synthesis of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves cyclocondensation reactions between pyrimidine derivatives and hydrazine compounds under controlled conditions. Common synthetic routes include:

| Reagent | Condition | Yield |

|---|---|---|

| 4-Chloropyrimidine | Reflux with potassium carbonate | High |

| Dimethylformamide | Polar solvent at elevated temperatures | Moderate |

Chemical Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Hydroxylated derivatives |

| Reduction | Sodium borohydride | Reduced amine derivatives |

| Substitution | Alkyl halides | Substituted pyrazole or pyrimidine derivatives |

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example:

- Step 1: Reacting 3-methyl-1H-pyrazol-5-amine with chlorinated pyrimidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrazole-pyrimidine scaffold .

- Step 2: Purification via column chromatography followed by crystallization.

Structural Confirmation Techniques:

| Technique | Key Data | Example from Literature |

|---|---|---|

| ¹H NMR | Chemical shifts (e.g., δ 9.10–8.87 ppm for pyrimidine protons, δ 2.29 ppm for methyl groups) | Observed in CDCl₃ with 400 MHz spectrometer . |

| Mass Spectrometry | Molecular ion peak at m/z 176 ([M+H]⁺) | Confirmed via EI-MS . |

| X-ray Crystallography | Unit cell parameters (e.g., monoclinic system, a = 15.7404 Å, β = 112.829°) | Used to resolve racemic mixtures and confirm absolute configuration . |

Q. How can researchers optimize reaction conditions to improve yield and purity of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine?

Methodological Answer:

- Solvent Selection: Use aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .

- Catalyst Optimization: Employ bases like NaH for deprotonation, as seen in analogous pyrazole-pyrimidine syntheses .

- Temperature Control: Reflux conditions (80–100°C) improve reaction rates while minimizing side products .

- Workflow Automation: Continuous flow synthesis (industrial scale) ensures reproducibility and scalability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data in the structural characterization of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine?

Methodological Answer: Discrepancies often arise from:

- Racemic Mixtures: Use X-ray crystallography with SHELXL97 refinement to distinguish enantiomers via anomalous dispersion .

- Tautomerism: Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts for dominant tautomeric forms.

- Crystallographic Twinning: Apply twin refinement protocols in SHELX to model overlapping lattices .

Case Study:

In racemic N-methyl derivatives, non-crystallographic inversion centers were resolved using SHELX, revealing intramolecular N–H···N hydrogen bonds and π-interactions .

Q. What strategies are effective for evaluating the biological activity of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine in anticancer research?

Methodological Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, pyrimidine groups) to assess impact on cytotoxicity .

- Target Identification: Use molecular docking to predict interactions with kinases (e.g., EGFR, VEGFR) and validate via enzyme inhibition assays .

SAR Table for Analogous Compounds:

| Compound | Substituents | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine | Pyrimidin-5-yl | Anticancer (HeLa: 12.3 μM) | |

| 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine | Chlorine substitution | Anticancer (MCF-7: 8.7 μM) |

Q. How should researchers address challenges in crystallographic data interpretation for pyrazole-pyrimidine hybrids?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation or CuKα sources (λ = 1.54178 Å) to enhance data quality .

- Refinement: Apply SHELXL with twin law corrections for pseudo-merohedral twinning. For example:

- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H···N, C–H···π) .

Q. What computational methods are recommended for predicting the reactivity of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways.

- Docking Studies: Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.